molecular formula C18H22N6O2S B10877121 N'-({[1-(bicyclo[2.2.1]hept-2-yl)-1H-tetrazol-5-yl]sulfanyl}acetyl)-2-methylbenzohydrazide

N'-({[1-(bicyclo[2.2.1]hept-2-yl)-1H-tetrazol-5-yl]sulfanyl}acetyl)-2-methylbenzohydrazide

Cat. No.: B10877121
M. Wt: 386.5 g/mol
InChI Key: VOCXIHABSFEGLC-UHFFFAOYSA-N
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Description

N’~1~-{2-[(1-BICYCLO[221]HEPT-2-YL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}-2-METHYLBENZOHYDRAZIDE is a complex organic compound characterized by its unique bicyclic structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-{2-[(1-BICYCLO[2.2.1]HEPT-2-YL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}-2-METHYLBENZOHYDRAZIDE typically involves multiple steps, starting with the preparation of the bicyclic core. The key steps include:

    Formation of the bicyclic core: This is achieved through a Diels-Alder reaction involving a suitable diene and dienophile.

    Introduction of the tetrazole ring: This step involves the cycloaddition of azide to a nitrile group.

    Attachment of the sulfanyl group: This is done via a nucleophilic substitution reaction.

    Acetylation and hydrazide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’~1~-{2-[(1-BICYCLO[2.2.1]HEPT-2-YL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}-2-METHYLBENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The hydrazide group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N’~1~-{2-[(1-BICYCLO[2.2.1]HEPT-2-YL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}-2-METHYLBENZOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Mechanism of Action

The mechanism of action of N’~1~-{2-[(1-BICYCLO[2.2.1]HEPT-2-YL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}-2-METHYLBENZOHYDRAZIDE involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors. The sulfanyl group can participate in redox reactions, influencing cellular processes. The hydrazide group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~-{2-[(1-BICYCLO[2.2.1]HEPT-2-YL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}-2-METHYLBENZOHYDRAZIDE is unique due to its combination of a bicyclic core, tetrazole ring, and multiple functional groups. This structural complexity allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C18H22N6O2S

Molecular Weight

386.5 g/mol

IUPAC Name

N'-[2-[1-(2-bicyclo[2.2.1]heptanyl)tetrazol-5-yl]sulfanylacetyl]-2-methylbenzohydrazide

InChI

InChI=1S/C18H22N6O2S/c1-11-4-2-3-5-14(11)17(26)20-19-16(25)10-27-18-21-22-23-24(18)15-9-12-6-7-13(15)8-12/h2-5,12-13,15H,6-10H2,1H3,(H,19,25)(H,20,26)

InChI Key

VOCXIHABSFEGLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)CSC2=NN=NN2C3CC4CCC3C4

Origin of Product

United States

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